molecular formula C11H13BrOS2 B14072105 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14072105
M. Wt: 305.3 g/mol
InChI Key: CALJDALRHHGEQH-UHFFFAOYSA-N
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Description

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a phenyl group

Preparation Methods

The synthesis of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,6-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to enhance the reaction efficiency.

Chemical Reactions Analysis

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include bromine, hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and methylthio groups play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

    1-(2,6-Dimethylphenyl)-1-bromopropan-2-one: Lacks the methylthio groups, resulting in different reactivity and applications.

    1-(2,6-Bis(methylthio)phenyl)-1-chloropropan-2-one: Contains chlorine instead of bromine, which affects its chemical properties and reactivity.

    1-(2,6-Bis(methylthio)phenyl)-1-iodopropan-2-one: Contains iodine, leading to different reactivity patterns compared to the bromine-containing compound.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,6-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-7(13)11(12)10-8(14-2)5-4-6-9(10)15-3/h4-6,11H,1-3H3

InChI Key

CALJDALRHHGEQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)SC)Br

Origin of Product

United States

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